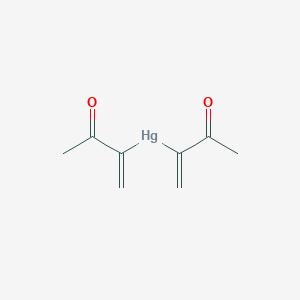
Bis(3-oxobut-1-en-2-yl)mercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(3-oxobut-1-en-2-yl)mercury is a chemical compound with the molecular formula C10H12HgO2.
Preparation Methods
The synthesis of bis(3-oxobut-1-en-2-yl)mercury typically involves the reaction of mercury(II) acetate with 3-oxobut-1-en-2-yl compounds under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol or methanol, at room temperature. The product is then purified through recrystallization or chromatography to obtain the desired compound .
Chemical Reactions Analysis
Bis(3-oxobut-1-en-2-yl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and other oxidation products.
Reduction: It can be reduced to form elemental mercury and other reduction products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound has been investigated for its potential biological activity and its effects on various biological systems.
Medicine: Research has explored its potential use in the development of new therapeutic agents and diagnostic tools.
Industry: The compound is used in the production of certain industrial chemicals and materials.
Mechanism of Action
The mechanism of action of bis(3-oxobut-1-en-2-yl)mercury involves its interaction with various molecular targets and pathways. The compound can bind to thiol groups in proteins and enzymes, leading to the inhibition of their activity. It can also interact with nucleic acids and other biomolecules, affecting their structure and function .
Comparison with Similar Compounds
Bis(3-oxobut-1-en-2-yl)mercury can be compared with other organomercury compounds, such as methylmercury and ethylmercury. While all these compounds contain mercury, they differ in their chemical structure and properties. This compound is unique due to its specific functional groups and the types of reactions it undergoes .
Similar compounds include:
- Methylmercury
- Ethylmercury
- Phenylmercury
Properties
CAS No. |
63352-30-7 |
|---|---|
Molecular Formula |
C8H10HgO2 |
Molecular Weight |
338.76 g/mol |
IUPAC Name |
bis(3-oxobut-1-en-2-yl)mercury |
InChI |
InChI=1S/2C4H5O.Hg/c2*1-3-4(2)5;/h2*1H2,2H3; |
InChI Key |
UBTITYTVLIBXAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=C)[Hg]C(=C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















